molecular formula C8H17NO B109581 (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL CAS No. 29783-01-5

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

Cat. No.: B109581
CAS No.: 29783-01-5
M. Wt: 143.23 g/mol
InChI Key: UFUVLAQFZSUWHR-YUMQZZPRSA-N
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Description

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is a chiral compound with significant importance in organic chemistry. It is a secondary amine and alcohol, characterized by the presence of a dimethylamino group and a hydroxyl group on a cyclohexane ring. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable cyclohexanone derivative.

    Reductive Amination: The cyclohexanone derivative undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

    (1R,2R)-2-(Dimethylamino)cyclohexan-1-OL: The enantiomer of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL with different stereochemistry.

    2-(Dimethylamino)cyclohexanol: A compound with a similar structure but without specific stereochemistry.

    Cyclohexanol: A simpler analog without the dimethylamino group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its non-chiral or differently configured analogs.

Properties

IUPAC Name

(1S,2S)-2-(dimethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLAQFZSUWHR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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